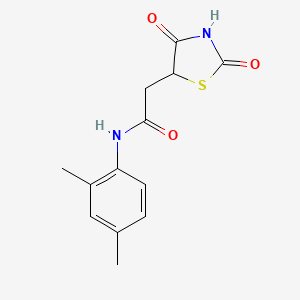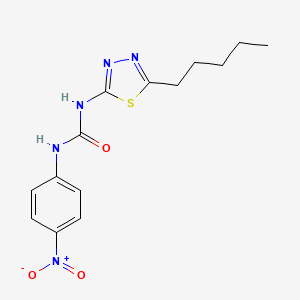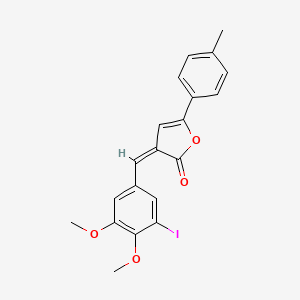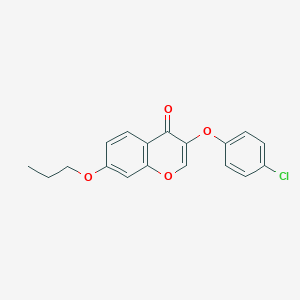![molecular formula C18H24N2S B5230498 N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
N-[4-(1-adamantyl)phenyl]-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-adamantyl)phenyl]-N'-methylthiourea, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. APTU is a thiourea derivative that is widely used as a potent inhibitor of nitric oxide synthase (NOS).
Mechanism of Action
N-[4-(1-adamantyl)phenyl]-N'-methylthiourea inhibits NOS activity by binding to the enzyme's heme cofactor, which is essential for NO production. This compound forms a stable complex with the heme iron atom, thereby preventing the binding of L-arginine to the enzyme's active site. This mechanism of action is similar to that of other NOS inhibitors such as L-NAME and L-NMMA.
Biochemical and Physiological Effects:
The inhibition of NOS by this compound has several biochemical and physiological effects. This compound has been shown to decrease the production of NO in various cell types, including macrophages, endothelial cells, and neurons. This decrease in NO production has been associated with a reduction in inflammation, oxidative stress, and neuronal damage. This compound has also been shown to improve vascular function and reduce blood pressure in animal models of hypertension.
Advantages and Limitations for Lab Experiments
N-[4-(1-adamantyl)phenyl]-N'-methylthiourea has several advantages for lab experiments. It is a highly selective inhibitor of NOS, with minimal effects on other enzymes or receptors. This compound is also stable and soluble in water, which makes it easy to use in cell culture and animal studies. However, this compound has some limitations. It has a relatively short half-life in vivo, which requires frequent dosing in animal experiments. This compound can also cause off-target effects at high concentrations, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for N-[4-(1-adamantyl)phenyl]-N'-methylthiourea research. One area of interest is the development of more potent and selective NOS inhibitors based on the this compound scaffold. Another area is the investigation of the role of NOS inhibition in various disease models, such as cancer, diabetes, and neurodegeneration. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. Finally, the development of novel drug delivery systems for this compound may improve its pharmacokinetic properties and increase its clinical applications.
Conclusion:
In conclusion, this compound is a thiourea derivative that has potential applications in various research fields. This compound is a selective inhibitor of NOS, which has been implicated in the pathogenesis of many diseases. This compound has several biochemical and physiological effects, including a reduction in inflammation, oxidative stress, and neuronal damage. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound is a promising compound that has the potential to advance our understanding of various physiological and pathological processes.
Synthesis Methods
The synthesis of N-[4-(1-adamantyl)phenyl]-N'-methylthiourea involves the reaction of 1-adamantylamine with 4-isothiocyanatobenzene in the presence of a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by recrystallization from a suitable solvent. This compound is obtained as a white crystalline solid with a melting point of 197-198°C.
Scientific Research Applications
N-[4-(1-adamantyl)phenyl]-N'-methylthiourea has been extensively used in scientific research as a selective inhibitor of NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO has been implicated in the pathogenesis of many diseases, such as inflammation, sepsis, and neurodegeneration. Therefore, the inhibition of NOS by this compound has potential therapeutic applications in these diseases.
properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-19-17(21)20-16-4-2-15(3-5-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCKVPAIAYTJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)